molecular formula C14H19NO5S B2830544 3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid CAS No. 786729-12-2

3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid

Cat. No.: B2830544
CAS No.: 786729-12-2
M. Wt: 313.37
InChI Key: YFIGYXORZPWDMZ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid (IUPAC name: (2E)-3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid) is a synthetic sulfonamide derivative characterized by a methoxy-substituted phenyl ring linked to a prop-2-enoic acid moiety. Key properties include:

  • Molecular Formula: C₁₄H₁₉NO₅S
  • Molecular Weight: 309.18 g/mol
  • CAS Number: EN300-833027
  • Purity: 95% .

Properties

IUPAC Name

(E)-3-[3-(tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-14(2,3)15-21(18,19)12-9-10(6-8-13(16)17)5-7-11(12)20-4/h5-9,15H,1-4H3,(H,16,17)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIGYXORZPWDMZ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:

    Formation of the tert-butylsulfamoyl group: This step involves the reaction of tert-butylamine with a suitable sulfonyl chloride to form the tert-butylsulfamoyl group.

    Attachment of the methoxyphenyl group: The methoxyphenyl group is introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an appropriate acylating agent.

    Formation of the prop-2-enoic acid moiety: The final step involves the reaction of the intermediate product with acrylic acid under suitable conditions to form the prop-2-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide Derivatives

Table 1: Sulfonamide-Based Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity CAS Number Reference
Target Compound C₁₄H₁₉NO₅S 309.18 3-(tert-butylsulfamoyl)-4-methoxy 95% EN300-833027
(2E)-3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid C₁₇H₁₄N₂O₃ 294.31 3-(ethylsulfamoyl)-4-methoxy Not reported EN300-833044
(2E)-3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid Not explicitly reported* - 3-(dimethylsulfamoyl)-4-methoxy Not reported EN300-832890

Key Observations :

  • Electronic Effects: Sulfonamide groups are electron-withdrawing, which may influence the acidity of the prop-2-enoic acid moiety (pKa ~3–4) and intermolecular interactions .

Halogen-Substituted Analogs

Table 2: Halogenated Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Reference
3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid C₁₀H₉BrO₃ 257.08 3-bromo-4-methoxy DTXSID601256399

Comparison :

  • Lipophilicity : The bromo analog (LogP ~2.5 estimated) is more lipophilic than the sulfonamide-containing target compound (LogP ~1.8 estimated), impacting membrane permeability .

Methoxy/Hydroxy-Substituted Analogs

Table 3: Methoxy and Hydroxy Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Reference
3-(4-Methoxyphenyl)prop-2-enoic acid (4-Methoxycinnamic acid) C₁₀H₁₀O₃ 178.18 4-methoxy 830-09-1
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid C₁₀H₁₀O₄ 194.18 3-hydroxy-4-methoxy EN300-833121

Key Findings :

  • Solubility : The hydroxyl group in the 3-hydroxy-4-methoxy analog increases water solubility compared to the target compound .
  • Biological Relevance : 4-Methoxycinnamic acid (CAS 830-09-1) is a natural product with antioxidant properties, suggesting the target compound’s methoxy group may confer similar radical-scavenging activity .

Trifluoromethyl-Substituted Analogs

Table 4: Electron-Withdrawing Group Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Reference
(2E)-3-[3-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid C₁₁H₉F₃O₃ 246.19 3-methoxy-4-(trifluoromethyl) EN300-833126

Comparison :

Research Implications

  • Structure-Activity Relationships (SAR) : The tert-butylsulfamoyl group in the target compound may enhance target binding specificity compared to smaller substituents (e.g., ethyl or dimethyl) due to its steric bulk .
  • Drug Design : Halogenated or trifluoromethyl analogs offer avenues for tuning lipophilicity and reactivity, while hydroxy/methoxy derivatives improve solubility for pharmacokinetic optimization .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 3-[3-(Tert-butylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfamoylation, methoxylation, and propenoic acid formation. For example:

Sulfamoylation : React 3-amino-4-methoxyphenyl derivatives with tert-butylsulfamoyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

Coupling : Use a Horner-Wadsworth-Emmons reaction to introduce the propenoic acid moiety, employing diethyl (2-phosphonopropionate) and a suitable base (e.g., potassium tert-butoxide) .

  • Optimization : Monitor reaction progress via HPLC to adjust temperature (typically 60–80°C) and solvent polarity (e.g., THF/DMF mixtures) to improve yields (>75%) and reduce byproducts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to verify the tert-butylsulfamoyl group (δ ~1.3 ppm for tert-butyl protons) and the E-configuration of the propenoic acid (J = 15–16 Hz for trans-coupled vinyl protons) .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, particularly the orientation of the sulfamoyl group relative to the methoxyphenyl ring .
  • HPLC-MS : Validate purity (>98%) and molecular weight using reverse-phase C18 columns with ESI-MS in negative ion mode .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data in enzyme inhibition assays involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms. For example, if conflicting IC50_{50} values arise, assess substrate specificity under varying ATP concentrations .
  • Structural Modeling : Dock the compound into target enzyme active sites (e.g., COX-2 or kinases) using software like AutoDock Vina to rationalize discrepancies between in vitro and cellular assays .

Q. How does the tert-butylsulfamoyl group influence the compound’s pharmacokinetic properties, and what modifications can enhance metabolic stability?

  • Methodological Answer :

  • Role of Sulfamoyl Group : The tert-butylsulfamoyl moiety improves solubility via hydrogen bonding while resisting Phase I metabolism due to steric hindrance .
  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Replace the tert-butyl group with cyclopropane or fluorinated analogs to reduce CYP450-mediated oxidation .
  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) on the methoxyphenyl ring to balance lipophilicity and membrane permeability, measured via shake-flask assays .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets, such as G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to GPCRs (e.g., serotonin receptors) using CHARMM or AMBER force fields. Focus on the sulfamoyl group’s electrostatic interactions with conserved lysine residues .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area (PSA) and H-bond donor/acceptor counts to predict affinity for related targets .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for analog modifications (e.g., methoxy → ethoxy) to prioritize synthetic efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.